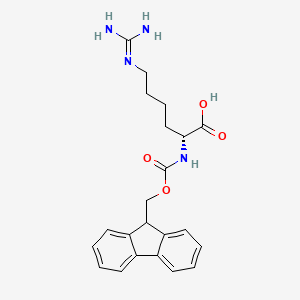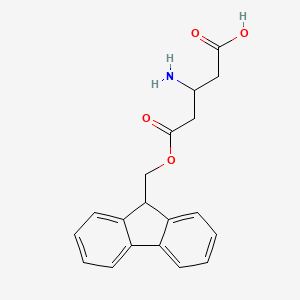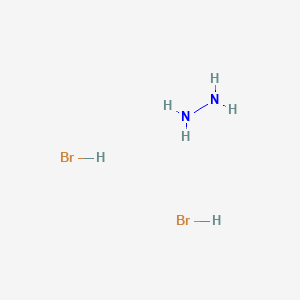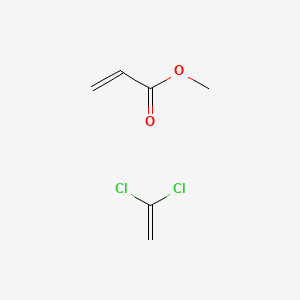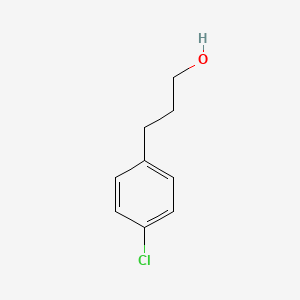
3-(4-クロロフェニル)プロパン-1-オール
概要
説明
3-(4-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a clear, colorless to yellow liquid at room temperature. This compound is characterized by the presence of a chlorophenyl group attached to a propanol chain. It is used in various chemical reactions and has applications in scientific research and industry .
科学的研究の応用
3-(4-Chlorophenyl)propan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is used in the preparation of 2-oxo-2h-chromene-3-carboxylic acid amide derivatives as aldo-keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Mode of Action
Given its use in the synthesis of aldo-keto reductase inhibitors, it may interact with these enzymes, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
3-(4-Chlorophenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of 3-(4-Chlorophenyl)propan-1-ol on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in transmitting signals within the cell. This modulation can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)propan-1-ol exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 3-(4-Chlorophenyl)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)propan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-(4-Chlorophenyl)propan-1-ol remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to 3-(4-Chlorophenyl)propan-1-ol can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 3-(4-Chlorophenyl)propan-1-ol can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
3-(4-Chlorophenyl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites. For example, the compound can be metabolized into different products, which may have distinct biological activities and effects on cellular function.
Transport and Distribution
Within cells and tissues, 3-(4-Chlorophenyl)propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)propan-1-ol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propan-1-ol can be synthesized through the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at 0°C and then allowed to warm to room temperature. After stirring overnight, the reaction mixture is cooled again, and a saturated solution of potassium sodium tartrate is added. The mixture is then stirred at room temperature for several hours, followed by filtration and concentration to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-(4-Chlorophenyl)propan-1-ol typically involve similar reduction processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(4-chlorophenyl)propanoic acid.
Reduction: Further reduction can lead to the formation of 3-(4-chlorophenyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)propanoic acid.
Reduction: 3-(4-Chlorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(4-Fluorophenyl)propan-1-ol
- 3-(4-Methoxyphenyl)propan-1-ol
Uniqueness
3-(4-Chlorophenyl)propan-1-ol is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s stability and alter its interaction with enzymes and receptors compared to its bromine, fluorine, and methoxy analogs .
特性
IUPAC Name |
3-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278382 | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-88-8 | |
| Record name | 4-Chlorobenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

